3-Acetylpyridine deamino NAD

Enzyme Kinetics Dehydrogenase Assays Cofactor Specificity

3-Acetylpyridine deamino NAD (CAS 4002-09-9) is a uniquely dual-modified NAD analogue that cannot be functionally substituted by single-modification analogs (e.g., APAD+ or deamino-NAD+). It delivers 167% relative activity with D-3-phosphoglycerate dehydrogenase and 150% with valine dehydrogenase, enabling high-sensitivity assay development and quantitative signal enhancement over native NAD+. Its differential recognition by dehydrogenase isoenzymes makes it an essential probe for enzyme classification and purification workflows. Procure this ≥97% pure, solid cofactor analogue for rigorous mechanistic enzymology and SAR studies.

Molecular Formula C22H27N5O15P2
Molecular Weight 663.4 g/mol
CAS No. 4002-09-9
Cat. No. B3135347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetylpyridine deamino NAD
CAS4002-09-9
Molecular FormulaC22H27N5O15P2
Molecular Weight663.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)O
InChIInChI=1S/C22H27N5O15P2/c1-10(28)11-3-2-4-26(5-11)21-17(31)15(29)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(30)18(32)22(41-13)27-9-25-14-19(27)23-8-24-20(14)33/h2-5,8-9,12-13,15-18,21-22,29-32H,6-7H2,1H3,(H2-,23,24,33,34,35,36,37)/t12?,13-,15-,16?,17-,18-,21+,22?/m1/s1
InChIKeyOFZRVBGRUHGJOH-TWGMSDHDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetylpyridine Deamino NAD (CAS 4002-09-9): Procurement Specifications and Core Identity


3-Acetylpyridine deamino NAD, also known as 3-acetylpyridine hypoxanthine dinucleotide (CAS 4002-09-9), is a synthetic analogue of the essential redox cofactor nicotinamide adenine dinucleotide (NAD). Its molecular formula is C22H27N5O15P2, with a molecular weight of 663.4 g/mol [1]. This compound features two key structural modifications relative to the native NAD molecule: the nicotinamide moiety is replaced with a 3-acetylpyridine group, and the adenine base is replaced with hypoxanthine (hence the 'deamino' designation) [1]. These modifications result in an altered oxidation potential and unique enzyme interaction profile. It is primarily supplied as a solid, with a purity of approximately 95-97%, and is intended for use in fundamental biochemical and mechanistic research [1]. Storage is typically recommended at -20°C to ensure stability .

Why 3-Acetylpyridine Deamino NAD Cannot Be Replaced by Other NAD Analogs: Critical Selectivity Considerations


Substituting 3-acetylpyridine deamino NAD with another NAD analogue or native NAD+ is not scientifically valid for many applications due to its unique, dual modification. Unlike the more common analog 3-acetylpyridine adenine dinucleotide (APAD+, CAS 86-08-8), the 'deamino' modification (hypoxanthine replacing adenine) in 3-acetylpyridine deamino NAD profoundly alters its recognition by certain enzyme families. Data from phosphoglycerate dehydrogenase and valine dehydrogenase show that this compound can exhibit significantly different relative activities compared to NAD+, deamino-NAD+, and 3-acetylpyridine-NAD+ [1][2]. For instance, with D-3-phosphoglycerate dehydrogenase, 3-acetylpyridinedeamino-NAD+ shows 167% relative activity, which is higher than 3-acetylpyridine-NAD+ (125%) and deamino-NAD+ (220%) but lower than the latter, demonstrating that the combination of modifications yields a unique activity profile [1]. Furthermore, its behavior is not additive; it can be entirely inactive in systems where NAD+ is essential, such as with thyroidal UDPG pyrophosphorylase, while other analogs also have no effect [3]. Therefore, assuming functional interchangeability with any single-modification analog (e.g., APAD+ or deamino-NAD+) or native NAD+ will likely lead to erroneous mechanistic conclusions or failed assay development.

Quantitative Evidence Guide for 3-Acetylpyridine Deamino NAD: Head-to-Head Kinetic Comparisons


Quantified Relative Activity: 3-Acetylpyridine Deamino NAD vs. Native NAD+ and Other Analogs with D-3-Phosphoglycerate Dehydrogenase

In a study characterizing D-3-phosphoglycerate dehydrogenase from hog spinal cord, the activity of 3-acetylpyridinedeamino-NAD+ was directly compared to NAD+ and other NAD+ analogs. With the activity of NAD+ set as 100%, 3-acetylpyridinedeamino-NAD+ exhibited a relative activity of 167%. This was higher than that observed for 3-acetylpyridine-NAD+ (125%) but lower than deamino-NAD+ (220%), indicating a unique intermediate activity profile for this dual-modification analog [1]. This provides a clear, quantifiable basis for selecting this specific compound when an intermediate cofactor activity is required for mechanistic studies.

Enzyme Kinetics Dehydrogenase Assays Cofactor Specificity

Differential Activity in Isoenzyme Discrimination: 3-Acetylpyridine Deamino NAD vs. Mitochondrial and Soluble Malic Dehydrogenases

An analysis of malic dehydrogenase isoenzymes from Opuntia (cactus) revealed that the chloroplast-specific isoform exhibited considerably higher activity in the presence of 3-acetylpyridinedeamino-NAD compared to the mitochondrial or soluble isoforms [1]. This contrasts with the behavior observed with the analog 3-acetylpyridine-NAD, which did not show such pronounced isoenzyme-specific differences in this system [1]. This differential response allows 3-acetylpyridine deamino NAD to serve as a powerful tool for distinguishing between closely related isoenzymes based on their cofactor binding site architecture.

Isoenzyme Characterization Subcellular Fractionation Plant Biochemistry

Activity Relative to NAD+ with Valine Dehydrogenase: A Benchmark for Cofactor Efficiency

In enzymatic studies of valine dehydrogenase (EC 1.4.1.23), 3-acetylpyridine-deamino-NAD+ was directly compared to NAD+ as a cofactor. It exhibited 150% of the activity observed with the native cofactor NAD+ [1]. This quantifiable performance places it as a more efficient cofactor than NAD+ in this specific reaction, while other analogs like 3-pyridinealdehyde-NAD+ showed lower activity (e.g., 37.4% with certain enzymes) and alpha-NAD+ was largely ineffective (3.6%) [1]. This data provides a clear quantitative benchmark for researchers aiming to enhance assay sensitivity or investigate enzyme mechanisms.

Amino Acid Metabolism Bacterial Enzymes Cofactor Screening

High-Impact Application Scenarios for 3-Acetylpyridine Deamino NAD


Mechanistic Studies of Isoenzyme-Specific Cofactor Binding and Catalysis

3-Acetylpyridine deamino NAD is ideally suited for discriminating between closely related dehydrogenase isoenzymes. As demonstrated by the selective enhancement of chloroplast-malic dehydrogenase activity over mitochondrial and soluble isoforms in plant tissue, this compound can be employed as a functional probe to identify and quantify specific isoenzymes in complex biological mixtures or during purification processes [1]. This application is rooted in the direct evidence of its differential activity, which is not observed with the analog 3-acetylpyridine-NAD [1].

Assay Development Requiring Enhanced Cofactor Activity for Improved Sensitivity

For researchers developing enzymatic assays where the reaction equilibrium with NAD+ is unfavorable or signal is weak, 3-acetylpyridine deamino NAD offers a significant advantage. Its demonstrated 150% activity relative to NAD+ with valine dehydrogenase [2] and 167% activity with D-3-phosphoglycerate dehydrogenase [3] provides a quantifiable signal enhancement. This makes it a strategic choice for developing high-sensitivity detection methods or for driving the oxidative direction of a dehydrogenase reaction to completion more efficiently than native NAD+.

Probing the Structural Determinants of Cofactor Recognition in the NAD+ Binding Pocket

The dual modification of 3-acetylpyridine deamino NAD—the 3-acetylpyridine group and the deamino (hypoxanthine) base—makes it an essential tool for fundamental enzymology. By comparing its activity profile (e.g., 167% with phosphoglycerate dehydrogenase) against that of single-modification analogs like 3-acetylpyridine-NAD+ (125%) and deamino-NAD+ (220%), researchers can deconvolute the contributions of the nicotinamide subsite and the adenine subsite to substrate binding, transition state stabilization, and catalytic efficiency [3]. This structure-activity relationship analysis is critical for understanding enzyme mechanism and for guiding the rational design of inhibitors or more selective cofactor analogs.

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